molecular formula C9H10BrCl2N3 B2830856 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride CAS No. 2460756-54-9

5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride

Cat. No.: B2830856
CAS No.: 2460756-54-9
M. Wt: 311
InChI Key: FYKGEMSEYSHJSC-UHFFFAOYSA-N
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Description

5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride: is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications. Benzimidazole derivatives are significant due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively

Mechanism of Action

While the specific mechanism of action for “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride” is not mentioned in the search results, benzimidazole derivatives are known to exhibit various types of biological activity . These include analgesic, antibacterial, anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Benzimidazole derivatives, including “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new synthetic routes and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride typically involves the reaction of 5-bromo-1H-benzimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, methanol, ethanol.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted benzimidazole derivatives.

    Oxidation Products: Oxidized benzimidazole compounds.

    Reduction Products: Reduced benzimidazole derivatives.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-2-benzimidazolone
  • 5-Bromo-2-(2-chloroethyl)benzimidazole
  • 2-(2-Chloroethyl)-1H-benzimidazole

Comparison: Compared to similar compounds, 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride exhibits unique properties due to the presence of both bromine and chlorine atoms. These halogens enhance its reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN3.ClH/c10-6-1-2-8-7(5-6)13-9(12)14(8)4-3-11;/h1-2,5H,3-4H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKGEMSEYSHJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N2CCCl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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